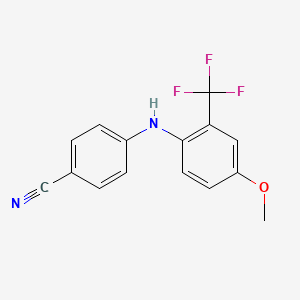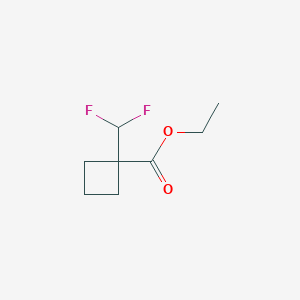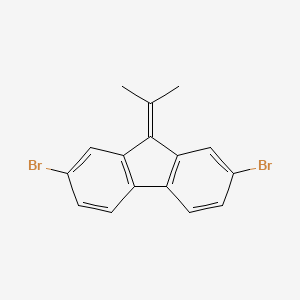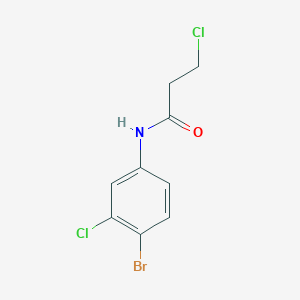
Tributyl(3-methoxy-1-propyn-1-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(3-methoxy-1-propyn-1-yl)stannane is an organotin compound with the molecular formula C16H32OSn. It is a colorless to pale yellow liquid that is soluble in various organic solvents. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(3-methoxy-1-propyn-1-yl)stannane can be synthesized through the reaction of 3-methoxy-1-propyne with tributyltin chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Methoxy-1-propyne+Tributyltin chlorideNaHthis compound+NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Tributyl(3-methoxy-1-propyn-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
Tributyl(3-methoxy-1-propyn-1-yl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of various organotin compounds that serve as catalysts and stabilizers in industrial processes.
Mechanism of Action
The mechanism by which tributyl(3-methoxy-1-propyn-1-yl)stannane exerts its effects involves the interaction of the stannane group with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the stannane group acts as a nucleophile. This interaction can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, facilitating the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- Tributyl(1-propyn-1-yl)stannane
- Tributyl(3-methoxy-1-propen-1-yl)stannane
- Tributyl(1-buten-1-yl)stannane
Uniqueness
Tributyl(3-methoxy-1-propyn-1-yl)stannane is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. This functional group can provide additional sites for chemical modification, making the compound versatile in organic synthesis.
Properties
Molecular Formula |
C16H32OSn |
|---|---|
Molecular Weight |
359.1 g/mol |
IUPAC Name |
tributyl(3-methoxyprop-1-ynyl)stannane |
InChI |
InChI=1S/C4H5O.3C4H9.Sn/c1-3-4-5-2;3*1-3-4-2;/h4H2,2H3;3*1,3-4H2,2H3; |
InChI Key |
WBAXTBXMXHWFNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl2-methyl-6-morpholino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B8433067.png)




![2-[(5-Fluoro-1H-indol-7-ylmethyl)-amino]-ethanol](/img/structure/B8433105.png)




